tert-butyl 4-fluoro-L-prolinate
Description
Contextual Significance of Fluorinated Amino Acid Derivatives in Organic Synthesis and Chemical Biology Research
The strategic incorporation of fluorine into amino acids has proven to be a powerful tool in chemical and life sciences. Fluorinated amino acids are valuable building blocks that can impart unique physicochemical and biological properties to peptides and proteins. nih.govresearchgate.net The introduction of fluorine, the most electronegative element, can significantly alter a molecule's conformation, pKa, metabolic stability, and binding affinity. nih.gov
In organic synthesis, fluorinated amino acid derivatives serve as versatile intermediates for creating complex molecules with tailored properties. researchgate.net In the realm of chemical biology, these modified amino acids are instrumental. They are used to probe protein structure and function, enhance the stability of peptides against enzymatic degradation, and develop novel therapeutic agents. rsc.orgnumberanalytics.com The unique NMR spectroscopic signature of the fluorine-19 isotope also provides a powerful, non-invasive tool for studying protein dynamics and interactions in their native environments. researchgate.net
Overview of the Stereochemical and Electronic Attributes of 4-Fluorinated Proline Scaffolds
Proline, with its unique cyclic structure, already imposes significant conformational constraints on a peptide backbone. The introduction of a fluorine atom at the 4-position of the proline ring further refines these constraints through potent stereoelectronic effects. nih.govresearchgate.net The strong inductive effect of the fluorine atom has three primary consequences: it enforces a specific pucker on the pyrrolidine (B122466) ring, influences the conformation of the preceding peptide bond, and accelerates the isomerization of the cis/trans prolyl peptide bond. nih.govresearchgate.net
Rationale for Dedicated Academic Research on the tert-Butyl Ester Moiety in 4-Fluoro-L-Proline Derivatives
While the fluorinated proline scaffold provides the conformational control, the choice of the ester protecting group is also critical, particularly in the context of synthesis and peptide chemistry. The tert-butyl ester of L-proline and its derivatives is widely utilized in organic synthesis. ontosight.aiprepchem.comnih.govtcichemicals.com The rationale for its use in conjunction with 4-fluoro-L-proline is multifaceted.
A key advantage of the tert-butyl ester is its steric bulk. In the synthesis of 4-fluoroprolines, which often starts from 4-hydroxyproline (B1632879), intramolecular side reactions can be a significant issue, especially with smaller ester groups like methyl esters. The bulky tert-butyl group effectively minimizes these unwanted intramolecular reactions during fluorination, leading to higher yields and cleaner products. acs.orgnih.gov For instance, the use of a tert-butyl ester was shown to prevent the intramolecular participation of the ester carbonyl during nucleophilic fluorination, resulting in a single diastereomer. acs.org
Furthermore, the tert-butyl group serves as a robust protecting group for the carboxyl function of proline during peptide synthesis. ontosight.ai It prevents unwanted reactions at the C-terminus while allowing for selective modifications at the N-terminus. The removal of the tert-butyl group is typically achieved under mild acidic conditions, which are compatible with many other protecting groups used in peptide chemistry. nih.gov This orthogonality is crucial for the stepwise assembly of complex peptides. The combination of the unique stereoelectronic properties of the 4-fluoroproline (B1262513) ring and the practical advantages of the tert-butyl ester makes tert-butyl 4-fluoro-L-prolinate a valuable tool for researchers aiming to create precisely structured and functionally optimized peptides and proteins.
Data Tables
Table 1: Conformational Preferences of 4-Fluorinated Proline Derivatives
| Derivative | Predominant Ring Pucker | Influence on Preceding Peptide Bond |
|---|---|---|
| (4R)-Fluoroproline | Cγ-exo ugent.benih.gov | Favors trans conformation nih.govacs.org |
Interactive Element: Select a derivative from the dropdown to highlight its properties.
Table 2: Key Synthetic Considerations for this compound
| Feature | Advantage | Reference |
|---|---|---|
| tert-Butyl Ester | Minimizes intramolecular side reactions during fluorination due to steric bulk. | acs.orgnih.gov |
| tert-Butyl Ester | Acts as a robust, acid-labile protecting group for the carboxyl terminus in peptide synthesis. | ontosight.ainih.gov |
| Fluorination Step | Often achieved via nucleophilic substitution on a 4-hydroxyproline precursor. | acs.orgnih.gov |
Interactive Element: Click on a feature to see more details.
Synthetic Methodologies for this compound and its Advanced Intermediates
The synthesis of this compound, a valuable fluorinated amino acid derivative, relies on precise stereochemical control and strategic use of protecting groups. Methodologies focus on the efficient introduction of the fluorine atom at the C-4 position of the proline ring and the chemoselective formation of the tert-butyl ester.
Structure
3D Structure
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
tert-butyl (2S)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6?,7-/m0/s1 |
InChI Key |
JMORIDAQGDQESW-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(CN1)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformation Studies of Tert Butyl 4 Fluoro L Prolinate
Tert-butyl 4-fluoro-L-prolinate is a valuable fluorinated amino acid derivative utilized in various fields, including medicinal chemistry and peptide synthesis. Its chemical behavior is characterized by the interplay of its three main functional components: the secondary amine of the pyrrolidine (B122466) ring, the tert-butyl ester of the carboxylic acid, and the fluorine substituent at the 4-position. This section explores the specific reactivity and transformation pathways associated with each of these features.
Applications of Tert Butyl 4 Fluoro L Prolinate in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The rigid, stereochemically defined structure of tert-butyl 4-fluoro-L-prolinate makes it an excellent chiral building block. The fluorine substituent is not merely a passive marker; its strong electron-withdrawing nature significantly influences the puckering of the pyrrolidine (B122466) ring, which in turn can direct the stereochemical outcome of reactions at remote positions. nih.gov
The fixed conformation of the pyrrolidine ring in 4-fluoroproline (B1262513) derivatives serves as a powerful chiral template. The strong inductive effect of the fluoro group enforces a particular ring pucker, biasing the conformation and creating a well-defined three-dimensional space. nih.gov This inherent chirality can be transferred during a chemical reaction to create new stereocenters with high enantioselectivity. While specific examples detailing the use of this compound for the construction of remote stereocenters are not extensively documented in dedicated studies, the principle is well-established with related 4-substituted proline scaffolds. nih.gov For instance, other 4-substituted proline derivatives are used as versatile starting materials in medicinal chemistry, where their rigid scaffold is key to building complex molecular architectures. nih.gov
Proline and its derivatives are foundational structures in the development of chiral ligands and organocatalysts for asymmetric transformations. The pyrrolidine ring provides a rigid backbone that, when functionalized, can coordinate to metal centers and create a chiral environment for catalysis. Mechanistic studies on palladium-catalyzed reactions have highlighted the importance of ligands that can stabilize catalytic intermediates. rsc.org Although specific research on converting this compound into a chiral ligand for a Pd(II) complex is not prominent, its potential is clear. The compound possesses the necessary stereochemical information and a functional handle (the secondary amine, after deprotection) for elaboration into more complex ligand structures. The fluorine atom could further modulate the electronic properties of the resulting metal complex, potentially fine-tuning its reactivity and selectivity.
Integration into Peptidomimetics and Conformationally Constrained Peptides
Perhaps the most significant application of this compound is in peptide science. Incorporating this non-canonical amino acid into a peptide chain allows for precise control over the peptide's local and global conformation, which is critical for its biological activity.
This compound is compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. du.ac.inpeptide.com This method involves anchoring the C-terminal amino acid to a solid support and sequentially adding N-protected amino acids. du.ac.innih.gov The N-terminal Fmoc group is removed with a base, and the next amino acid is coupled using activating reagents. peptide.com
However, the steric hindrance and electron-withdrawing nature of fluorinated prolines can make amide bond formation more challenging compared to standard amino acids. nih.govacs.org Research has shown that while standard coupling reagents like HBTU can be sluggish, more potent activators or specialized conditions can achieve high yields. nih.govacs.org
Table 1: Coupling Reagents and Conditions for Fluorinated Proline Derivatives
| Coupling Reagent | Observation/Condition | Rationale | Source(s) |
| HBTU | Can be sluggish. | Steric hindrance and reduced nucleophilicity of the proline nitrogen. | nih.govacs.org |
| HATU | Effective for subsequent couplings after a fluoroproline residue. | Higher reactivity compared to HBTU. | nih.govacs.org |
| COMU | Effective for coupling Fmoc-perfluoro-tert-butyl hydroxyproline (B1673980). | Highly reactive coupling agent suitable for sterically demanding residues. | nih.govacs.org |
| Extended Reaction Time | Often required for complete coupling. | Compensates for the lower reactivity of the fluorinated amino acid. | nih.govacs.org |
The primary reason for using 4-fluoroprolines in peptide design is to control the conformation of the peptide backbone. nih.gov The fluorine atom has two major effects:
Ring Pucker: It strongly influences the endo/exo pucker of the pyrrolidine ring. nih.gov
Amide Bond Isomerization: It biases the equilibrium of the preceding peptide bond between the cis and trans conformations. nih.govnih.gov The (2S, 4R)-diastereomer (trans-fluoroproline) favors a trans amide bond, while the (2S, 4S)-diastereomer (cis-fluoroproline) increases the population of the cis amide bond. nih.gov
A compelling example is the study of the proline-rich antimicrobial peptide Api137. nih.gov In this study, various proline residues were systematically replaced with 4S- and 4R-fluoro-L-proline analogues, and the effects on biological activity were measured. The results demonstrated that these substitutions could dramatically alter the peptide's mechanism of action, from inhibiting protein translation to disrupting ribosome assembly. nih.gov
Table 2: Effects of Fluoroproline Substitution on the Activity of Peptide Api137 Analogues
| Analogue | Substitution Position | Observation | Implied Consequence | Source(s) |
| 4S-Fpr11 | Pro11 | Four times more active than the parent peptide. | Altered binding to the ribosome, suggesting a modified or new mechanism of action. | nih.gov |
| 4S-Fpr16 | Pro16 | Less active than the parent peptide. | Disturbed 50S subunit assembly less than the parent peptide. | nih.gov |
| 4R-Fpr14 | Pro14 | Did not accumulate pre-50S ribosomal particles. | Reduced disruption of ribosome assembly compared to the parent peptide. | nih.gov |
| 4R-Fpr16 | Pro16 | Potently inhibited ribosome assembly, showing the strongest effect on ribosome content. | Offers a potentially novel clinical mechanism for antibiotic development. | nih.gov |
This ability to fine-tune conformation allows for the rational design of peptides with enhanced stability, receptor affinity, or specific biological functions. nih.gov
Role in the Synthesis of Novel Heterocyclic Compounds and Scaffolds
The proline ring is itself a fundamental heterocyclic scaffold. Derivatives like this compound serve as chiral starting materials for the synthesis of more complex heterocyclic systems. The fluorine atom can act as a synthetic handle or a modulator of reactivity and bioavailability in the final molecule.
While direct examples of transforming this compound into novel heterocyclic systems are not widely reported, the synthetic utility of related proline derivatives is well-established. For example, tert-butyl (S)-4-methyleneprolinate has been converted into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key structural element in the antiviral drug ledipasvir. nih.gov This demonstrates the value of the proline scaffold in building complex, medicinally relevant heterocyclic compounds. nih.gov Given its defined stereochemistry and reactive potential, this compound is a promising building block for similar synthetic endeavors, offering access to novel fluorinated heterocyclic scaffolds.
Contributions to Advancements in Fluorine Chemistry Methodologies
The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their biological and chemical properties. Consequently, the development of stereoselective and efficient fluorination methods is a significant focus in modern organic synthesis. This compound and its precursors have played a crucial role in advancing these methodologies, particularly in the synthesis of stereochemically defined fluorinated proline derivatives.
Research has demonstrated that the use of a sterically demanding tert-butyl ester in proline derivatives offers significant advantages in directing the stereochemical outcome of fluorination reactions. acs.org This approach has been instrumental in the preparation of both cis- and trans-4-fluoro-L-proline, which are valuable building blocks for peptide synthesis and drug discovery. researchgate.netbeilstein-journals.org
A key challenge in the fluorination of 4-hydroxyproline (B1632879) derivatives is controlling the stereochemistry at the C4 position. Intramolecular participation of the carbonyl group can lead to the formation of undesired diastereomers. However, the introduction of a bulky tert-butyl ester group effectively shields one face of the proline ring, sterically hindering this unwanted intramolecular reaction. acs.org This steric hindrance forces the fluorinating agent to attack from the opposite face, resulting in a complete inversion of configuration and the formation of a single diastereomer. acs.org
For instance, in the synthesis of cis-4-fluoro-L-proline, the fluorination of (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester with a fluorinating agent like morpholinosulfur trifluoride proceeds with high diastereoselectivity. acs.org The bulky tert-butyl group prevents the participation of the carbonyl group, leading exclusively to the desired cis product. acs.org A similar strategy, starting from the corresponding (2S,4S)-diastereomer, affords the trans-4-fluoro-L-proline derivative. acs.org
This methodology has been successfully applied to the automated radiosynthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline. acs.org The use of tosylated precursors of N-Boc-4-hydroxy-L-proline tert-butyl ester allows for efficient nucleophilic fluorination with [¹⁸F]fluoride. acs.org The steric bulk of the tert-butyl ester remains critical in ensuring the high diastereoselectivity of the radiofluorination step. acs.org
The development of these stereoselective fluorination methods, facilitated by the use of tert-butyl prolinate derivatives, represents a significant contribution to fluorine chemistry. It provides a reliable and efficient route to enantiomerically pure fluorinated prolines, which are of high interest for various applications, including peptide and protein engineering, as well as the development of novel therapeutic agents and imaging probes. beilstein-journals.org
Table 1: Stereoselective Fluorination of N-Boc-4-hydroxy-L-proline tert-butyl ester Derivatives
| Starting Material | Fluorinating Agent | Product | Diastereoselectivity | Reference |
| (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester | Morpholinosulfur trifluoride | cis-4-fluoro-L-proline derivative | Complete inversion | acs.org |
| (2S,4S)-N-Boc-4-hydroxy-L-proline tert-butyl ester | Morpholinosulfur trifluoride | trans-4-fluoro-L-proline derivative | Complete inversion | acs.org |
| Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | [¹⁸F]Fluoride | cis-4-[¹⁸F]fluoro-L-proline | High | acs.org |
| Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | [¹⁸F]Fluoride | trans-4-[¹⁸F]fluoro-L-proline | High | acs.org |
Conformational Analysis and Stereoelectronic Effects of 4 Fluoro L Proline Systems
Comprehensive Investigation of Pyrrolidine (B122466) Ring Puckering Preferences (Cγ-endo/exo)
The five-membered pyrrolidine ring of proline is not planar and instead adopts puckered conformations to relieve eclipsing strain. nih.gov The two predominant, low-energy conformations are the Cγ-endo and Cγ-exo puckers, where the Cγ atom is displaced to the same or opposite side of the ring as the carboxylate group, respectively. nih.gov In unsubstituted proline, there is a slight preference for the Cγ-endo pucker. nih.gov
The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C4 position dramatically alters this equilibrium. nih.govwisc.edu The conformational preference is dictated by the stereochemistry at the C4 position—(4R) or (4S)—due to a stereoelectronic interaction known as the gauche effect. wisc.edu This effect involves a stabilizing hyperconjugative interaction between the C-H bonding orbital and the anti-periplanar C-F antibonding orbital (σ(C–H)→σ*(C–F)). nih.gov
(2S,4R)-4-fluoro-L-proline (trans-4-fluoro-L-proline or Flp): In this diastereomer, the gauche effect stabilizes a conformation where the fluorine atom is in an axial position. This orientation is achieved when the pyrrolidine ring adopts a Cγ-exo pucker. wisc.eduresearchgate.net This strong preference for the Cγ-exo pucker has been confirmed by NMR spectroscopy and X-ray crystallography. researchgate.netresearchgate.net For N-acetyl-4R-fluoroproline methyl ester (Ac-Flp-OMe), the Cγ-exo conformation is highly favored for both the cis and trans amide isomers. researchgate.net
(2S,4S)-4-fluoro-L-proline (cis-4-fluoro-L-proline or flp): Conversely, in the (4S) diastereomer, the gauche effect stabilizes the Cγ-endo pucker. wisc.eduresearchgate.net Studies on Ac-4S-fluoroproline-OMe (Ac-flp-OMe) show that the Cγ-endo conformation is overwhelmingly preferred (>99%) for both amide isomers. researchgate.net
The following table summarizes the puckering preferences for the two diastereomers of 4-fluoroproline (B1262513).
| Diastereomer | Common Abbreviation | Preferred Pucker | Stabilizing Interaction |
| (2S,4R)-4-fluoro-L-proline | Flp, (4R)-FPro | Cγ-exo (Up) | Gauche effect (σ(C–H)→σ(C–F)) |
| (2S,4S)-4-fluoro-L-proline | flp, (4S)-FPro | Cγ-endo (Down) | Gauche effect (σ(C–H)→σ(C–F)) |
These distinct and reliable puckering biases make 4-fluoroprolines valuable tools for controlling the local conformation of peptide backbones. nih.gov For instance, the Cγ-exo pucker is associated with a more compact backbone conformation (φ ≈ -60° to -70°), which is favorable for the stability of polyproline II (PPII) helices, a common secondary structure motif. nih.gov
Impact of 4-Fluoro Substitution on Preceding Peptide Bond Conformation and cis/trans Isomerization
The conformational bias of the pyrrolidine ring directly influences the isomeric preference of the preceding Xaa-Pro peptide bond, which can exist in either a cis or trans conformation. biorxiv.org The energy barrier for cis/trans isomerization around this bond is significant, and this process can be a rate-limiting step in protein folding. nih.gov
The strong inductive effect of the fluorine atom has two major consequences on the preceding amide bond. Firstly, it accelerates cis/trans isomerization by withdrawing electron density from the proline nitrogen, which reduces the double-bond character of the amide bond and thereby lowers the rotational barrier. nih.govresearchgate.net
Secondly, the ring pucker influences the relative stability of the cis and trans states. The Cγ-exo pucker, preferred by the (4R)-fluoro diastereomer, is sterically more compatible with the trans amide bond. researchgate.netbiorxiv.org This preference is further enhanced by a stabilizing n→π* interaction, where the lone pair of the preceding carbonyl oxygen (n) donates into the antibonding orbital of the proline carbonyl group (π*). This interaction is geometrically favorable in the trans conformation when the ring is in an exo pucker. nih.gov Consequently, incorporating (2S,4R)-4-fluoro-L-proline into a peptide sequence strongly promotes the trans conformation of the preceding peptide bond. researchgate.net
In contrast, the (2S,4S)-4-fluoro-L-proline diastereomer, which favors the Cγ-endo pucker, shows a greater propensity to adopt the cis conformation compared to its (4R) counterpart. researchgate.netresearchgate.net
The table below illustrates the influence of 4-fluoroproline diastereomers on the conformation of the preceding peptide bond in a model peptide (Ac-Pro-OMe).
| Proline Derivative | Preferred Pucker | Favored Amide Conformation | Primary Reason |
| Ac-(4R)-FPro-OMe | Cγ-exo | trans | Steric compatibility and favorable n→π* interaction nih.govresearchgate.net |
| Ac-(4S)-FPro-OMe | Cγ-endo | Less trans bias; higher cis population | The endo pucker is less favorable for the n→π* interaction in the trans state researchgate.netresearchgate.net |
Theoretical Studies and Quantum Chemical Calculations of Stereoelectronic Effects
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the electronic origins of the conformational preferences in 4-fluoro-L-proline systems. nih.govsemanticscholar.org These theoretical studies provide a detailed understanding of the stereoelectronic effects at play.
Calculations have confirmed that the gauche effect, arising from hyperconjugation between vicinal C-H bonding and C-F antibonding orbitals (σ(C–H)→σ*(C–F)), is the primary determinant of the ring pucker. nih.gov By modeling dipeptide analogues, researchers have quantified the energy differences between the Cγ-endo and Cγ-exo states for different 4-substituents. These studies confirm that the stability of the Cγ-exo pucker increases with the electronegativity of a 4R-substituent, while a 4S-substituent favors the Cγ-endo pucker. nih.gov
Theoretical models have also been used to investigate the impact of the solvent on these conformational equilibria. nih.govbiorxiv.org Using a polarizable continuum model (PCM), calculations have shown that while the fundamental puckering preference is intrinsic, the polarity of the surrounding medium can modulate the energetics and influence the cis/trans isomer ratio. nih.govbeilstein-journals.org
Molecular Dynamics Simulations and Computational Modeling of Conformational Landscapes
While quantum chemical calculations provide detailed energetic information on static conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational landscapes of 4-fluoro-L-proline containing peptides. nih.govnsf.gov MD simulations model the movement of atoms over time, allowing for the exploration of accessible conformations and the transitions between them.
MD simulations have been used to study the conformational ensembles of peptides containing fluorinated prolines, revealing how these substitutions alter the distribution of structures. nsf.govcrick.ac.uk For example, simulations of collagen-mimetic peptides have demonstrated that the incorporation of (2S,4R)-4-fluoro-L-proline stabilizes the triple helix, in part by pre-organizing the peptide backbone into the required Cγ-exo pucker. nih.gov
These simulations have also been crucial in understanding the role of solvent. Early theories proposed that bridging water molecules were key to the stability conferred by 4-hydroxyproline (B1632879) in collagen. However, MD simulations showed these water bridges to be transient, and experiments with 4-fluoroproline, which is a poor hydrogen bond acceptor, confirmed that stereoelectronic effects, rather than solvent bridging, are the dominant stabilizing factor. nih.gov
More advanced simulation techniques, such as Gaussian accelerated molecular dynamics, have been used to overcome the high energy barrier of cis/trans isomerization, allowing for the computational study of this slow process on accessible timescales. nsf.gov These methods provide a more complete picture of the conformational landscape, including the populations of minor states that may be functionally important. nsf.govcrick.ac.uk By correcting classical force fields with data from quantum mechanical calculations, researchers are improving the accuracy of MD simulations to better capture the subtle but powerful effects of fluorination. biorxiv.orgbiorxiv.org
Derivatives and Analogues of Tert Butyl 4 Fluoro L Prolinate for Targeted Research
Synthesis and Comparative Study of Diastereomeric (cis and trans) tert-butyl 4-fluoro-L-prolinate Derivatives
The synthesis of the diastereomeric cis (2S,4S) and trans (2S,4R) forms of this compound is pivotal for their differential applications in peptide and protein engineering. The most common synthetic strategies commence with the readily available (2S,4R)-4-hydroxy-L-proline.
A key development in the stereoselective synthesis of the cis-diastereomer involves the use of a sterically demanding tert-butyl ester. This bulky group effectively prevents intramolecular participation of the carbonyl group during the fluorination step, which would otherwise lead to the formation of the undesired trans isomer. nih.gov The synthesis typically begins with the N-protection of (2S,4R)-4-hydroxy-L-proline, commonly with a tert-butoxycarbonyl (Boc) group, followed by esterification to the tert-butyl ester. nih.govresearchgate.net The subsequent fluorination of the hydroxyl group with reagents like morpholinosulfur trifluoride proceeds with complete inversion of configuration, yielding the cis-diastereomer as the sole product. nih.gov
The synthesis of the trans-diastereomer also starts from (2S,4R)-4-hydroxy-L-proline. To achieve the retention of stereochemistry at the C4 position, a different strategy is employed. One common approach involves the activation of the hydroxyl group, for instance by tosylation, followed by nucleophilic substitution with a fluoride (B91410) source. researchgate.net For the preparation of the corresponding precursor for the trans isomer, (2S,4S)-N-Boc-4-hydroxy-L-proline is required. This can be synthesized from (2S,4R)-4-hydroxy-L-proline through a multi-step process involving mesylation, lactonization, and subsequent hydrolysis to invert the stereocenter at C4. nih.gov
A comparative analysis of the automated radiosynthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline highlights the efficiency and selectivity of these methods. While the fluorination of a proline methyl ester derivative can lead to a mixture of diastereomers, the use of the N-Boc-protected tert-butyl ester precursors allows for highly selective syntheses of both the cis and trans isomers with high radiochemical purity. nih.govacs.org
| Diastereomer | Starting Material | Key Synthetic Strategy | Reagents | Outcome |
| cis-(2S,4S) | (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester | Deoxyfluorination with inversion of configuration | Morpholinosulfur trifluoride | High diastereoselectivity, single isomer formation nih.gov |
| trans-(2S,4R) | (2S,4S)-N-Boc-4-hydroxy-L-proline tert-butyl ester | Nucleophilic substitution of a sulfonyloxy group | Tosylation followed by fluoride source | High diastereoselectivity researchgate.netacs.org |
Exploration of Analogues with Varied N-Protecting Groups or Alternative Carboxyl Ester Moieties
The versatility of 4-fluoro-L-prolinate derivatives in research is significantly expanded by the exploration of various N-protecting groups and alternative carboxyl ester moieties. The choice of these groups can influence the synthesis, solubility, and the conditions required for deprotection, allowing for orthogonal strategies in peptide synthesis.
N-Protecting Groups:
Beyond the commonly used tert-butoxycarbonyl (Boc) group, the fluorenylmethyloxycarbonyl (Fmoc) group is another prevalent N-protecting group, particularly in solid-phase peptide synthesis. nih.gov The synthesis of Fmoc-protected 4-fluoro-L-proline has been developed to provide the necessary building blocks for such applications. Other protecting groups like the benzoyl group have also been studied, and it has been found that the nature of the N-protecting group can influence the diastereoselectivity of certain reactions, such as alkylations. nih.gov
Carboxyl Ester Moieties:
While the tert-butyl ester offers advantages in preventing side reactions during fluorination, other ester groups have been employed for specific applications. Methyl esters are commonly used, although their smaller size can sometimes lead to reduced diastereoselectivity in fluorination reactions due to intramolecular participation of the ester carbonyl. nih.gov Benzyl esters are also utilized, offering the advantage of being removable under different conditions than tert-butyl esters, which is beneficial for selective deprotection strategies. acs.orgacs.org Furthermore, the phenylacetyl (Pac) ester has been explored, which can be cleaved orthogonally in the presence of Boc and Fmoc groups using zinc in acetic acid. nih.gov
| Protecting/Ester Group | Common Application | Deprotection/Cleavage Conditions | Reference |
| N-Boc | Solution and solid-phase synthesis | Acidic conditions (e.g., TFA) | nih.govresearchgate.net |
| N-Fmoc | Solid-phase peptide synthesis | Basic conditions (e.g., piperidine) | nih.gov |
| N-Benzoyl | Investigating electronic effects | Varied, can influence reaction diastereoselectivity | nih.gov |
| Methyl Ester | General synthesis | Acidic or basic hydrolysis | nih.gov |
| Benzyl Ester | Orthogonal protection strategies | Hydrogenolysis | acs.orgacs.org |
| Phenylacetyl (Pac) Ester | Orthogonal protection strategies | Zinc in acetic acid | nih.gov |
Research into Perfluorinated Analogues and Their Unique Stereochemical and Spectroscopic Properties
The introduction of perfluorinated groups into the proline ring leads to analogues with unique properties that are highly valuable for specific research applications, particularly in ¹⁹F NMR studies.
A notable example is the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline (B1632879). nih.govacs.org The key step in their synthesis is a Mitsunobu reaction with perfluoro-tert-butanol, which installs the perfluoro-tert-butyl group with its nine chemically equivalent fluorine atoms. nih.govacs.org These analogues exhibit distinct conformational preferences. For instance, (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline has been shown to promote a polyproline II helix conformation. nih.gov
The presence of the perfluoro-tert-butyl group provides a strong and sharp signal in ¹⁹F NMR spectroscopy, making these analogues excellent probes for studying peptide and protein structure, dynamics, and interactions with a high signal-to-noise ratio. nih.govacs.org This is a significant advantage over other fluorinated amino acids that may have more complex ¹⁹F NMR spectra due to multiple, non-equivalent fluorine atoms.
Research has also been conducted on 3,4-difluoro-L-prolines. acs.orgresearchgate.net The synthesis of these compounds allows for the investigation of how the combined electronic effects of two fluorine atoms influence the ring pucker and the cis/trans isomerization of the preceding peptide bond. These difluorinated analogues expand the toolkit of fluorinated prolines for fine-tuning the conformational and dynamic properties of peptides. researchgate.net
| Perfluorinated Analogue | Key Synthetic Feature | Unique Property | Research Application |
| Perfluoro-tert-butyl 4-hydroxyproline | Mitsunobu reaction with perfluoro-tert-butanol | Intense, single ¹⁹F NMR signal; distinct conformational preferences | Sensitive ¹⁹F NMR probes for studying peptide/protein structure and interactions nih.govacs.org |
| 3,4-Difluoro-L-proline | Multi-step synthesis from hydroxyproline (B1673980) derivatives | Combined electronic effects of two fluorine atoms on ring conformation | Tools for tailoring proline's conformational and dynamical properties acs.orgresearchgate.net |
Design and Application of Fluoro-proline Containing Peptides as Research Tools for Protein Folding and Stability
Peptides containing 4-fluoro-L-proline derivatives are powerful tools for investigating the principles of protein folding and for enhancing protein stability. The stereochemistry of the fluorine substitution at the C4 position dictates the conformational bias of the pyrrolidine (B122466) ring and the preference for a cis or trans preceding peptide bond.
Specifically, (2S,4R)-4-fluoro-L-proline (the trans isomer) favors a Cγ-exo ring pucker and promotes the trans conformation of the Xaa-Pro peptide bond. nih.govresearchgate.net Conversely, (2S,4S)-4-fluoro-L-proline (the cis isomer) prefers a Cγ-endo pucker and stabilizes the cis peptide bond. nih.govresearchgate.net This predictable influence on local conformation allows researchers to "pre-organize" the polypeptide chain, thereby reducing the entropic cost of folding and enhancing thermal stability. nih.gov
A compelling example is the stabilization of human ubiquitin. By replacing the three proline residues, which naturally adopt a Cγ-exo pucker, with (2S,4R)-4-fluoro-L-proline, a significant increase in the protein's melting temperature was observed. nih.gov Similarly, the incorporation of 4-fluoroprolines into the Trp cage miniprotein, a 20-residue peptide that exhibits cooperative folding, demonstrated that the trans isomer increased thermostability while the cis isomer decreased it, underscoring the importance of matching the fluorine stereochemistry to the native proline pucker. nih.gov
Furthermore, the electron-withdrawing nature of the fluorine atom accelerates the cis-trans isomerization of the prolyl peptide bond, a process that is often a rate-limiting step in protein folding. nih.govresearchgate.net This property makes fluoroproline-containing peptides valuable for studying the kinetics of protein folding. researchgate.netnih.gov
| Fluoro-proline Isomer | Conformational Preference | Effect on Peptide/Protein | Example Application |
| (2S,4R)-4-fluoro-L-proline (trans) | Cγ-exo pucker, trans peptide bond | Enhances thermal stability when native proline is Cγ-exo | Stabilization of ubiquitin nih.gov |
| (2S,4S)-4-fluoro-L-proline (cis) | Cγ-endo pucker, cis peptide bond | Stabilizes cis prolyl bonds, can be destabilizing if native pucker is exo | Investigating the role of cis prolines in protein folding researchgate.netbris.ac.uk |
Future Research Directions on Tert Butyl 4 Fluoro L Prolinate
The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. The unique stereoelectronic properties of fluorine can profoundly influence molecular conformation, stability, and biological activity. Tert-butyl 4-fluoro-L-prolinate, a derivative of the fluorinated amino acid 4-fluoro-L-proline, stands as a compound of significant interest. Future research is poised to expand its applications, from creating more efficient synthetic pathways to its use as a sophisticated tool for probing complex biological systems. This article outlines key areas for future investigation into this versatile chemical entity.
Q & A
Q. What are the challenges in characterizing degradation products of this compound under oxidative stress?
- Analytical Workflow :
- Expose the compound to Fenton reagents (Fe/HO) to simulate oxidative degradation.
- Identify byproducts via UPLC-QTOF-MS and -NMR, focusing on defluorinated or tert-butyl-cleaved species.
- Compare degradation pathways with non-fluorinated analogs to isolate fluorine-specific effects .
Methodological Best Practices
- Handling Precautions : Store under inert gas at -20°C; avoid exposure to moisture or strong acids/bases .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
